N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamide
Overview
Description
N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamide, also known as BF-5-MeO-DIBS, is a chemical compound that has recently gained attention in scientific research due to its potential use as a tool for studying the central nervous system. This compound is a derivative of succinimide and has a unique structure that makes it a promising candidate for various applications in neuroscience.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS is not fully understood, but it is believed to act as a selective antagonist of dopamine D3 receptors. This mechanism of action has been supported by several studies, including one by Zhang et al. (2018) that found N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS to have high affinity and selectivity for dopamine D3 receptors.
Biochemical and physiological effects:
N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS has been shown to have several biochemical and physiological effects in the central nervous system. One study by Zhang et al. (2018) found that N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS can selectively label dopamine D3 receptors in the brain, which could be useful for studying the role of these receptors in various neurological disorders. Another study by Wang et al. (2019) found that N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS can inhibit the proliferation of glioma cells, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS is its high selectivity for dopamine D3 receptors, which makes it a valuable tool for studying the role of these receptors in the central nervous system. However, one limitation of N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS. One direction is to further investigate its mechanism of action and how it interacts with dopamine D3 receptors in the brain. Another direction is to explore its potential as an anti-cancer agent, as suggested by the study by Wang et al. (2019). Additionally, N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
Scientific Research Applications
N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS has been used in several scientific studies as a tool for investigating the central nervous system. One study by Zhang et al. (2018) found that N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS can be used to selectively label and visualize dopamine D3 receptors in the brain. This study demonstrated the potential of N-(1-benzyl-2-fluoroethyl)-N'-(2-fluoro-5-methylphenyl)succinamideS as a tool for studying the role of dopamine D3 receptors in various neurological disorders.
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-N'-(1-fluoro-3-phenylpropan-2-yl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c1-14-7-8-17(22)18(11-14)24-20(26)10-9-19(25)23-16(13-21)12-15-5-3-2-4-6-15/h2-8,11,16H,9-10,12-13H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFYSRSJVXLORG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)NC(CC2=CC=CC=C2)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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